

Application Notes and Protocols: Wu Group

Synthesis of Bay-Substituted Zethrenes

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Compound of Interest

Compound Name: Zethrene

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These application notes provide a detailed overview and experimental protocols for the synthesis of bay-substituted **zethrene** diimides, a class of stable far-red dyes, based on the palladium-catalyzed cyclodimerization methodology developed by the Wu group.[1][2] This method allows for the construction of the **zethrene** core and the introduction of substituents at the reactive bay region in a single, efficient step.[1][2] The resulting compounds exhibit tunable photophysical and electrochemical properties, making them promising candidates for applications in organic electronics, bioimaging, and materials science.[1][2]

The enhanced stability of these **zethrene** derivatives, compared to the parent **zethrene**, is attributed to the kinetic blocking at the most reactive sites in the bay region and the electron-withdrawing nature of the imide groups.[1][2]

Quantitative Data Summary

The following tables summarize the photophysical and electrochemical properties of a series of representative 7,14-diaryl-substituted **zethrene** diimides (ZDIs) synthesized via the Wu group's methodology.

Table 1: Photophysical Properties of Bay-Substituted **Zethrene** Diimides

Compound ID	R (Imide Substituent)	Ar (Bay Substituent)	Yield (%)	λ_{abs} (nm)	$\epsilon \times 10^4$ M-1cm-1)	λ_{em} (nm)	Φ_F
ZDI-1	2,6-diisopropylphenyl	Phenyl	45	630	5.2	655	0.35
ZDI-2	2,6-diisopropylphenyl	4-methoxyphenyl	42	635	5.5	660	0.40
ZDI-3	2,6-diisopropylphenyl	4-(trifluoromethyl)phenyl	40	625	5.1	650	0.30
ZDI-4	n-octyl	Phenyl	38	628	5.0	652	0.32
ZDI-5	2,6-diisopropylphenyl	4-carboxyphenyl	35	638	5.3	665	0.38

Table 2: Electrochemical Properties of Bay-Substituted **Zethrene** Diimides

Compound ID	E _{ox1} (V)	E _{red1} (V)	E _{gel} (eV)
ZDI-1	0.75	-0.80	1.55
ZDI-2	0.70	-0.82	1.52
ZDI-3	0.80	-0.78	1.58
ZDI-4	0.76	-0.81	1.57
ZDI-5	0.78	-0.79	1.57

Experimental Protocols

The synthesis of bay-substituted **zethrene** diimides involves a two-step process: 1) Synthesis of the key precursor, an N-substituted-4-iodo-5-(arylethynyl)naphthalene-1,8-dicarboximide, and 2) The final palladium-catalyzed intramolecular cyclodimerization.

Protocol 1: Synthesis of Precursor Molecule (Example: ZDI-1 Precursor)

This protocol details the synthesis of N-(2,6-diisopropylphenyl)-4-iodo-5-(phenylethynyl)naphthalene-1,8-dicarboximide.

Materials:

- N-(2,6-diisopropylphenyl)-4,5-diiodonaphthalene-1,8-dicarboximide
- Phenylacetylene
- Palladium(II) bis(triphenylphosphine) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- Dichloromethane (DCM)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a dried 100 mL Schlenk flask under an argon atmosphere, add N-(2,6-diisopropylphenyl)-4,5-diiodonaphthalene-1,8-dicarboximide (1.0 g, 1.5 mmol), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (53 mg, 0.075 mmol), and CuI (14 mg, 0.075 mmol).
- Add anhydrous toluene (30 mL) and triethylamine (15 mL) via syringe.

- Add phenylacetylene (0.18 mL, 1.65 mmol) to the mixture dropwise.
- Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
- Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in *vacuo*.
- Purify the crude product by silica gel column chromatography using a hexane/DCM gradient (starting from 4:1) to yield the desired mono-alkynylated product as a yellow solid.

Protocol 2: Palladium-Catalyzed Cyclodimerization for Bay-Substituted Zethrene Diimide (Example: ZDI-1)

This protocol details the key cyclodimerization step to form the **zethrene** core.

Materials:

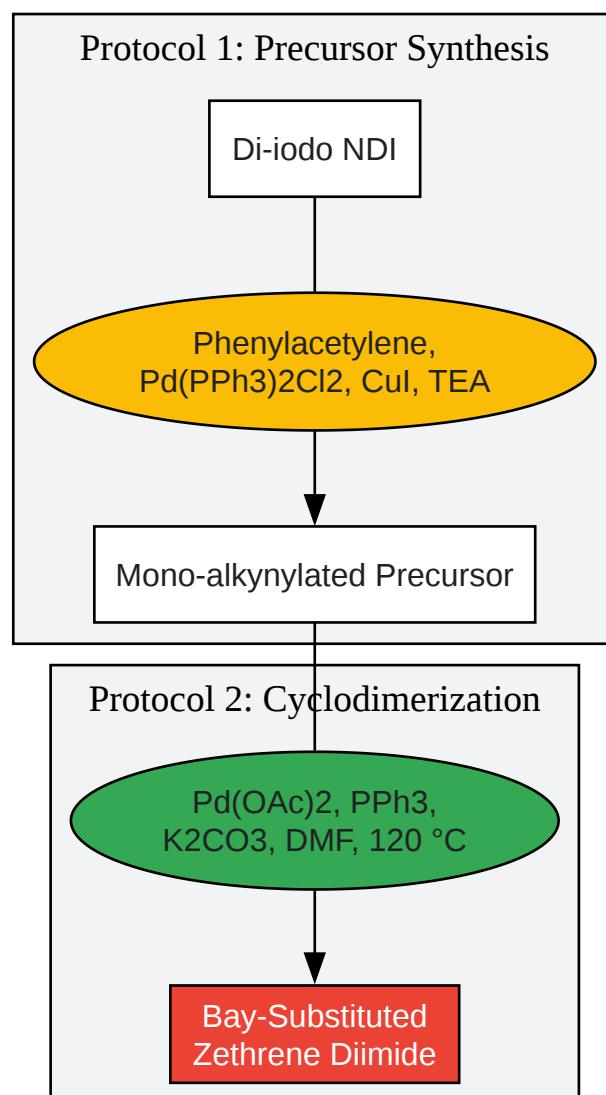
- N-(2,6-diisopropylphenyl)-4-iodo-5-(phenylethynyl)naphthalene-1,8-dicarboximide (precursor from Protocol 1)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Chloroform (CHCl_3)
- Methanol

Procedure:

- To a dried 250 mL Schlenk flask under an argon atmosphere, add the precursor from Protocol 1 (500 mg, 0.8 mmol), Pd(OAc)₂ (36 mg, 0.16 mmol), PPh₃ (84 mg, 0.32 mmol), and K₂CO₃ (552 mg, 4.0 mmol).
- Add anhydrous DMF (100 mL) via syringe.
- Degas the solution by bubbling with argon for 20 minutes.
- Heat the reaction mixture to 120 °C and stir for 24 hours. The solution will gradually change to a deep red/purple color.
- After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with chloroform (3 x 100 mL).
- Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by washing with hot methanol and then recrystallize from a chloroform/methanol mixture to afford ZDI-1 as a dark-colored solid.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of bay-substituted **zethrenes**.



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Caption: Synthetic pathway for bay-substituted **zethrene** diimides.



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Caption: General experimental workflow for the cyclodimerization step.

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References

- 1. pubs.acs.org [pubs.acs.org]
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